molecular formula C23H17Br2N3O2 B12518928 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine CAS No. 652154-82-0

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine

Cat. No.: B12518928
CAS No.: 652154-82-0
M. Wt: 527.2 g/mol
InChI Key: ATRZGOIZHQAZEJ-UHFFFAOYSA-N
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Description

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is a specialized triazine derivative intended for research and development purposes. This compound is part of a class of chemicals known for their utility in material science, often serving as building blocks for advanced polymers or as key intermediates in organic synthesis. Its structure suggests potential applications in the development of novel materials, such as liquid crystals or organic electronic components. Researchers value this compound for its molecular geometry and the incorporation of bromine and phenyl groups, which can be leveraged in further chemical modifications, including cross-coupling reactions. As with all compounds of this nature, its specific mechanism of action is highly dependent on the application and requires validation by the researcher. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. All necessary handling and safety precautions, as detailed in the Safety Data Sheet (SDS), must be followed.

Properties

CAS No.

652154-82-0

Molecular Formula

C23H17Br2N3O2

Molecular Weight

527.2 g/mol

IUPAC Name

2,4-bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C23H17Br2N3O2/c24-19-10-6-16(7-11-19)14-29-22-26-21(18-4-2-1-3-5-18)27-23(28-22)30-15-17-8-12-20(25)13-9-17/h1-13H,14-15H2

InChI Key

ATRZGOIZHQAZEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)OCC3=CC=C(C=C3)Br)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Reaction Protocol

This method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. In a typical procedure:

  • Step 1 : Cyanuric chloride (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Step 2 : 4-Bromobenzyl alcohol (22 mmol) and potassium carbonate (30 mmol) are added sequentially. The mixture is stirred at 0–5°C for 4–6 hours to substitute the first chlorine.
  • Step 3 : A second equivalent of 4-bromobenzyl alcohol (22 mmol) is introduced, and the temperature is raised to 25°C for 12 hours to install the second (4-bromophenyl)methoxy group.
  • Step 4 : Phenylmagnesium bromide (12 mmol) in THF is added dropwise at −15°C, followed by warming to room temperature to substitute the final chlorine with a phenyl group.

Key Parameters and Yield Optimization

Parameter Optimal Range Impact on Yield
Temperature (Step 2) 0–5°C Prevents di/trisubstitution
Solvent THF Enhances nucleophilicity
Base K2CO3 Neutralizes HCl byproduct
Catalyst None required
Reaction Time 16–18 hours (total) Maximizes substitution

Reported yields range from 68% to 85% after column chromatography (silica gel, ethyl acetate/hexane). Side products include incomplete substitutions and hydroxylated byproducts from hydrolysis.

Preparation Method 2: One-Pot Catalytic Approach

Magnetic Palladium-Catalyzed Coupling

A patent by CN112608284A describes a Suzuki-Miyaura coupling variant using a magnetic Pd catalyst:

  • Substrates : Cyanuric chloride, 4-bromobenzyl boronic acid, and phenylboronic acid.
  • Catalyst : Magnetic Fe3O4@SiO2-Pd (0.12–0.15 g per 10 mmol substrate).
  • Conditions : Ethanol solvent, K2CO3 base, 35–45°C for 1.5–3 hours.

Advantages and Limitations

  • Yield : 89–96% purity after recrystallization.
  • Benefits : Catalyst recovery via external magnets reduces costs.
  • Drawbacks : Requires anhydrous conditions and precise stoichiometry to avoid over-arylation. Competing homocoupling of boronic acids may occur if Pd loading exceeds 5 mol%.

Preparation Method 3: Ionic Liquid-Mediated Synthesis

Green Chemistry Adaptation

CN102250026A reports using acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonate) as dual solvent-catalysts:

  • Procedure : Cyanuric chloride, 4-bromobenzyl alcohol (3:6 molar ratio), and ionic liquid are heated at 110°C for 10 hours.
  • Work-up : Extraction with toluene, followed by recrystallization from methanol.

Performance Metrics

  • Yield : 90% with ≥99.5% HPLC purity.
  • Sustainability : Ionic liquids are recycled ≥5 times without activity loss.
  • Challenges : High viscosity slows mass transfer, necessitating prolonged reaction times.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Key Limitation
Sequential SNAr 68–85 95–98 No specialized catalysts Multi-step, low atom economy
Magnetic Pd 89–96 98–99 High efficiency, recyclability Sensitive to moisture
Ionic Liquid 90 99.5 Solvent-free, green High reaction temperature

Characterization and Quality Control

  • NMR : ¹H NMR (CDCl3) shows singlets for triazine protons (δ 8.65–8.75 ppm) and aromatic peaks for bromophenyl (δ 7.55–7.70 ppm) and phenyl groups (δ 7.40–7.50 ppm).
  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water = 70:30).
  • Melting Point : 294–295°C.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction may produce bromophenyl alcohols.

Scientific Research Applications

Antimicrobial Properties:
Research indicates that compounds related to 1,3,5-triazines exhibit notable antibacterial properties. The structural features of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine suggest potential activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Escherichia coli250 µg/mL

Case Study:
A study explored the antimicrobial efficacy of triazine derivatives against common pathogens. The findings showed that derivatives with similar structures to 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine exhibited significant antibacterial activity compared to conventional antibiotics .

Material Science

Polymer Additives:
In material science, triazine compounds are utilized as additives in polymers to enhance their stability against UV degradation. The incorporation of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine into polymer matrices has been shown to improve their longevity and performance under sunlight exposure.

Material Type Additive Type Benefit
PolyethyleneUV StabilizerEnhanced durability
CoatingsLight StabilizerImproved weather resistance

Case Study:
Research conducted on the effectiveness of triazines in polymer coatings revealed that those containing 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine demonstrated superior resistance to photodegradation compared to unmodified coatings .

Mechanism of Action

The mechanism of action of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous triazine derivatives:

Compound Name Substituents (Positions 2,4,6) Key Properties/Applications References
Target Compound 2,4: (4-Bromophenyl)methoxy; 6: Phenyl Potential UV absorption, metal coordination
2,4-Bis(morpholin-4-yl)-6-phenoxy-1,3,5-triazine 2,4: Morpholino; 6: Phenoxy Crystallography studies
2,4-Bis(3,5-dimethylpyrazolyl)-6-methoxy-triazine 2,4: Pyrazolyl; 6: Methoxy Cd(II) complexation, antimicrobial activity
Benzoguanamine (2,4-Diamino-6-phenyl-triazine) 2,4: Amino; 6: Phenyl Polymer crosslinking, resins
Bemotrizinol (2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-triazine) 2,4: Alkoxy-hydroxyphenyl; 6: Methoxyphenyl UV filter in sunscreens
CC2TA (2,4-Bis(carbazolyl)-6-phenyl-triazine) 2,4: Carbazolyl; 6: Phenyl Thermally activated delayed fluorescence (TADF)

Reactivity and Coordination Chemistry

  • Metal Coordination : Unlike pyrazolyl-substituted triazines (e.g., BPMT in ), which form stable Cd(II) complexes with square-planar geometries, the bromophenylmethoxy groups in the target compound may favor softer metal ions (e.g., Cu(II) or Fe(II)) due to their polarizable halogen atoms. highlights Fe(II) complexes with triazine ligands remaining high-spin (HS), contrasting with pyridine-based ligands that exhibit spin crossover .
  • Biological Activity: Schiff base triazines, such as those in , exhibit potent antimicrobial activity (e.g., MIC = 8 µg/mL against Enterococcus faecalis), whereas the target compound’s bioactivity remains unexplored.

Key Research Findings and Contradictions

  • Spin States: Triazine ligands with pyridine-like donors (e.g., L32 in ) enable spin crossover in Fe(II) complexes, but triazine-based ligands alone stabilize HS states, limiting their utility in switchable materials .
  • Antimicrobial Efficacy : Schiff base triazines () show activity comparable to gentamicin, but simpler triazines like simetryn () are primarily herbicides, underscoring the role of functional groups in bioactivity .

Biological Activity

2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is a triazine derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine is C22H17BrN3O2C_{22}H_{17}BrN_3O_2 with a molecular weight of 421.29 g/mol. The structure includes two bromophenyl groups and a phenyl group attached to a triazine core, which enhances its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been noted to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 150 µM.
    • Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity :
    • In vitro assays indicate that 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 20 to 40 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
    • The compound's efficacy is comparable to traditional antibiotics like ampicillin and ciprofloxacin.
  • Anti-inflammatory Effects :
    • Studies have shown that this triazine derivative can significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages.
    • The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of 2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine in MCF-7 cells. The results indicated:

  • Cell Viability : Significant reduction in cell viability was observed at concentrations above 100 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.

Case Study 2: Antimicrobial Activity

In a comparative study against various bacterial strains:

  • The compound showed superior activity against Klebsiella pneumoniae with an MIC of 30 µg/mL.
  • Zone of inhibition tests confirmed its effectiveness compared to standard antibiotics.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)150 µM
AntibacterialStaphylococcus aureus20 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesN/A

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